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molecular formula C5H6ClN3O2 B118884 2-Chloro-4,6-dimethoxy-1,3,5-triazine CAS No. 3140-73-6

2-Chloro-4,6-dimethoxy-1,3,5-triazine

Cat. No. B118884
M. Wt: 175.57 g/mol
InChI Key: GPIQOFWTZXXOOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04565567

Procedure details

To a vigorously-stirred suspension of 54.6 g of sodium bicarbonate in 146 g of methanol and 16 ml water was added 60.0 g of cyanuric chloride in portions over a period of 30 minutes. The temperature rose to 30°-35° C. and, following the addition, was allowed to drop to 25° C. and the mixture was then heated to 50°±2° C. for 21/2 hours. The solution was allowed to cool and 600 ml ice-water was added and stirred for 15 minutes. Filtration of the thick reaction mixture followed by crystallization from hot hexanes gave 31.3 g of 2-chloro-4,6-dimethoxy-1,3,5-triazine as a colorless crystalline solid, m.p. 76°-78° C.
Quantity
54.6 g
Type
reactant
Reaction Step One
Quantity
146 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
600 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])(O)[O-].[Na+].[N:6]1[C:13](Cl)=[N:12][C:10](Cl)=[N:9][C:7]=1[Cl:8].[CH3:15][OH:16]>O>[Cl:8][C:7]1[N:9]=[C:10]([O:16][CH3:15])[N:12]=[C:13]([O:4][CH3:1])[N:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
54.6 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
146 g
Type
reactant
Smiles
CO
Name
Quantity
16 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
60 g
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Step Three
Name
ice water
Quantity
600 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose to 30°-35° C.
ADDITION
Type
ADDITION
Details
the addition
CUSTOM
Type
CUSTOM
Details
to drop to 25° C.
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was then heated to 50°±2° C. for 21/2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
Filtration of the thick reaction mixture
CUSTOM
Type
CUSTOM
Details
followed by crystallization from hot hexanes

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=NC(=NC(=N1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 31.3 g
YIELD: CALCULATEDPERCENTYIELD 54.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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